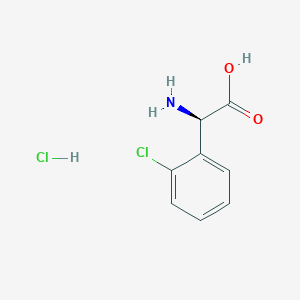![molecular formula C10H9N3O2 B12336700 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to form the desired diamine . The cyclization is then achieved using various carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to enhance the efficiency of the synthesis. Recent advancements have introduced various catalysts that facilitate the cyclization process, making the production more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . This modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
Similar Compounds
3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-methyl-: Another imidazopyridine derivative with similar biological activities.
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Uniqueness
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- stands out due to its unique cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-cyclopropyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-3-4-11-9-7(6)12-8(13-9)5-1-2-5/h3-5H,1-2H2,(H,14,15)(H,11,12,13) |
InChI Key |
RTGHKIIZLAVHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=NC=CC(=C3N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)










